tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate

Conformational analysis 19F NMR Stereoelectronic effects

tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate is an N-Boc-protected, enantiopure pyrrolidine scaffold bearing both bromine and fluorine substituents in a cis relationship at the 3- and 4-positions. The IUPAC name is tert-butyl (3S,4R)-3-bromo-4-fluoropyrrolidine-1-carboxylate.

Molecular Formula C9H15BrFNO2
Molecular Weight 268.12 g/mol
CAS No. 1818847-23-2
Cat. No. B1447880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate
CAS1818847-23-2
Molecular FormulaC9H15BrFNO2
Molecular Weight268.12 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C1)Br)F
InChIInChI=1S/C9H15BrFNO2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5H2,1-3H3/t6-,7+/m0/s1
InChIKeyGFICPINAPXXEHE-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate (CAS 1818847-23-2): Stereochemically Defined Building Block for Medicinal Chemistry


tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate is an N-Boc-protected, enantiopure pyrrolidine scaffold bearing both bromine and fluorine substituents in a cis relationship at the 3- and 4-positions. The IUPAC name is tert-butyl (3S,4R)-3-bromo-4-fluoropyrrolidine-1-carboxylate . With a molecular formula of C₉H₁₅BrFNO₂ and a molecular weight of 268.12 g/mol, it is supplied as a pale-yellow to yellow-brown liquid with a commercial purity specification of ≥95% (Sigma-Aldrich) to ≥97% (Aladdin) . The compound serves as a versatile intermediate for constructing complex molecules in drug discovery, particularly in programs targeting kinases, bromodomains, and dipeptidyl peptidases where the defined cis stereochemistry and orthogonal halogen handles enable precise SAR exploration [1].

Why Generic Substitution of tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate Is Not Viable in Research Procurement


This compound cannot be interchanged with its trans diastereomer, mono-halogen analogs, or alternative protecting group variants without altering downstream biological and synthetic outcomes. The cis relationship between Br and F at C3/C4 imposes a distinct ring conformation influenced by the fluorine gauche effect, which directly impacts the three-dimensional presentation of substituents in final target molecules [1]. The trans isomer (CAS 1818847-67-4) displays a thermodynamic preference of >5 kcal/mol and a fundamentally different spatial orientation of substituents, leading to divergent binding affinities in biological targets . The specific combination of bromine (a cross-coupling handle) and fluorine (a metabolic stability and conformational modulator) provides orthogonal reactivity that cannot be replicated by chloro-fluoro, dibromo, or mono-halogenated analogs [2]. The Boc protecting group enables clean, orthogonal deprotection under mild acidic conditions without perturbing the halogen substituents, a feature not shared by Cbz- or benzyl-protected variants that require harsher hydrogenolysis conditions incompatible with certain downstream functional groups [3].

Quantitative Differential Evidence for tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate vs. Closest Analogs


Cis vs. Trans Diastereomer: Conformational Divergence Driven by Fluorine Gauche Effect

The cis-(3S,4R) configuration places the fluorine and bromine substituents in a syn relationship, in contrast to the trans-(3R,4R) diastereomer where they occupy anti positions. In fluorinated pyrrolidines, the stereoelectronic fluorine gauche effect stabilizes the C(γ)-exo ring pucker in 3-fluoropyrrolidine systems. However, when an additional bulky substituent (bromine) is introduced at the adjacent carbon, steric interactions compete with the gauche effect, leading to increased population of the alternative C(β)-endo conformation at lower temperatures [1]. For the cis diastereomer specifically, the syn-diaxial interaction between Br and F destabilizes the C(γ)-exo conformation relative to the trans isomer, which exhibits a thermodynamic preference of >5 kcal/mol due to minimized 1,3-diaxial interactions . This conformational divergence translates into different three-dimensional spatial arrangements of the Br and F substituents, critically affecting molecular recognition in biological targets.

Conformational analysis 19F NMR Stereoelectronic effects Pyrrolidine ring puckering

Predicted Physicochemical Properties: Cis vs. Trans Isomer Comparison

The predicted bulk physicochemical properties of the cis and trans isomers are identical within computational uncertainty: both display a computed density of 1.41±0.1 g/cm³ at 20 °C, a boiling point of 281.8±40.0 °C at 760 Torr, a flash point of 124.2±27.3 °C, and a calculated aqueous solubility of 0.78 g/L at 25 °C . The predicted pKa values are also identical at -5.63±0.60 . This near-identity in bulk properties means that the procurement decision must be governed exclusively by stereochemical configuration, as any attempt to use the trans isomer as a substitute would introduce the wrong three-dimensional geometry without any compensating change in handling or formulation properties.

Physicochemical properties Solubility LogP Drug-likeness

Bromine vs. Chlorine Analog: Orthogonal Reactivity Enables Divergent SAR Pathways

The bromine atom at C3 serves as a superior leaving group for transition-metal-catalyzed cross-coupling reactions compared to chlorine. In palladium-catalyzed Suzuki-Miyaura couplings, aryl bromides undergo oxidative addition approximately 10-100 times faster than the corresponding aryl chlorides under identical conditions, enabling milder reaction temperatures and broader substrate scope [1]. The C-Br bond dissociation energy (BDE) is approximately 70 kcal/mol vs. ~84 kcal/mol for C-Cl, providing a thermodynamic driving force for selective oxidative addition [1]. Concomitantly, the fluorine atom at C4 remains inert under most cross-coupling conditions, serving as a metabolically stable, isosteric replacement for hydrogen that can modulate pKa, lipophilicity, and conformation of the final target molecule [2]. This orthogonal reactivity—bromine as a reactive handle, fluorine as a passive modulator—is not achievable with the chloro-fluoro analog where the less reactive C-Cl bond requires harsher coupling conditions that may compromise the Boc protecting group or the fluorine substituent.

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Medicinal chemistry

Boc vs. Cbz Protection: Quantitative Deprotection Orthogonality

The Boc (tert-butoxycarbonyl) protecting group on the pyrrolidine nitrogen can be removed under mild acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane) within 1-2 hours at room temperature, with typical yields exceeding 95% [1]. In contrast, the Cbz (benzyloxycarbonyl) analog requires catalytic hydrogenation (H₂, Pd/C) or strongly acidic conditions (HBr/AcOH) that are incompatible with the C3-bromine substituent, which is susceptible to reductive debromination under hydrogenolysis conditions [2]. This orthogonality is critical when the bromine atom must be preserved for a downstream cross-coupling step after N-deprotection. Furthermore, Boc deprotection generates only gaseous byproducts (CO₂ and isobutylene), simplifying purification compared to Cbz removal which produces toluene and requires removal of catalyst residues [1].

Protecting group strategy Boc deprotection Orthogonal synthesis

Commercial Purity and Physical Form Consistency: Cis Isomer Specification

The cis isomer (CAS 1818847-23-2) is commercially available from multiple reputable suppliers with documented purity specifications: Sigma-Aldrich (AstaTech source) lists ≥95% purity with storage at 2-8 °C , while Aladdin supplies the compound at ≥97% purity . The compound is a pale-yellow to yellow-brown liquid at ambient temperature, requiring refrigerated storage . In comparison, the trans isomer (CAS 1818847-67-4) is typically listed at ≥97% purity by Aladdin and ≥95% by Fluorochem, with storage at room temperature . The cis isomer's requirement for cold-chain storage (2-8 °C) versus the trans isomer's room-temperature storage tolerance reflects differential chemical stability potentially arising from the syn-diaxial Br/F interaction in the cis configuration, which may increase susceptibility to thermal degradation pathways.

Quality control Purity specification Procurement standards

Application in DPP-IV and Kinase Inhibitor Programs: Scaffold-Level Differentiation

Fluoropyrrolidine-containing compounds have been extensively patented as dipeptidyl peptidase IV (DPP-IV) inhibitors, with the 3-fluoro-4-substituted pyrrolidine motif appearing as a privileged scaffold [1]. In patent EP 1399433 A2, the specific cis-3,4-disubstituted fluoropyrrolidine framework is identified as a critical pharmacophoric element for DPP-IV inhibition, with the cis stereochemistry ensuring proper spatial alignment of the substituents for optimal enzyme interaction [1]. Similarly, US Patent US20100174096 discloses methods for producing optically active fluoropyrrolidine derivatives, explicitly noting that the stereochemistry at C3 and C4 directly impacts biological activity . While direct IC₅₀ data for the Boc-protected building block itself are not available (the compound is a synthetic intermediate, not a final drug candidate), the patent literature consistently demonstrates that the cis diastereomer serves as the required precursor for biologically active final compounds in DPP-IV, nNOS, and kinase inhibitor programs.

Dipeptidyl peptidase IV Kinase inhibitors Fluorinated pyrrolidines Medicinal chemistry

Optimal Application Scenarios for tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate Based on Quantitative Evidence


Stereospecific Synthesis of DPP-IV Inhibitor Candidates Requiring cis-3,4-Disubstituted Pyrrolidine Cores

Medicinal chemistry programs targeting dipeptidyl peptidase IV (DPP-IV) for type 2 diabetes require the cis-(3S,4R) stereochemistry to achieve proper orientation of the pyrrolidine substituents within the enzyme active site. Patent EP 1399433 A2 explicitly describes cis-3,4-disubstituted fluoropyrrolidines as the preferred scaffold [1]. The cis configuration of the target compound ensures that upon N-Boc deprotection and subsequent N-functionalization, the 3-bromo and 4-fluoro groups are presented in the requisite syn orientation. Use of the trans isomer would produce compounds with inverted C3-C4 stereochemistry, which is predicted to abrogate DPP-IV binding based on the patent SAR.

Sequential, Chemoselective Functionalization via C3 Cross-Coupling Followed by N1 Deprotection

The orthogonal reactivity pattern (C3-Br as a cross-coupling handle, N1-Boc as an acid-labile protecting group, C4-F as an inert metabolic modulator) enables a two-step diversification sequence: (1) Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig coupling at C3 to introduce aryl, heteroaryl, or amine diversity elements, followed by (2) mild TFA-mediated Boc deprotection to reveal the free pyrrolidine nitrogen for further elaboration [2][3]. This sequence is not feasible with Cbz-protected analogs due to the risk of debromination under hydrogenolysis conditions, nor with the chloro analog due to sluggish oxidative addition kinetics that would require elevated temperatures potentially compromising the Boc group [2][3].

Conformational Modulation of Pyrrolidine-Containing Peptidomimetics via the Fluorine Gauche Effect

In peptidomimetic drug design, the ring conformation of the pyrrolidine scaffold dictates the spatial presentation of appended pharmacophoric groups. The fluorine gauche effect in 3-fluoropyrrolidines stabilizes specific ring puckers that can enhance or attenuate target binding [4]. The cis-(3S,4R) configuration places the bromine and fluorine substituents in a syn arrangement, with the gauche effect from fluorine competing with steric repulsion from bromine to produce a conformational equilibrium distinct from that of the trans isomer [4]. This property can be exploited to fine-tune the conformational preferences of the final drug molecule, a level of control not achievable with non-fluorinated or mono-halogenated pyrrolidine building blocks.

Parallel Library Synthesis for Kinase and Bromodomain Inhibitor Programs

The compound's defined stereochemistry, orthogonal halogen handles, and commercial availability at ≥95-97% purity make it suitable as a core scaffold for parallel medicinal chemistry libraries targeting kinases (JAK, FLT3) and bromodomains (BRD4) [5]. The bromine atom can be diversified via high-throughput cross-coupling with boronic acid or amine libraries, while the fluorine atom provides metabolic stability and modulates the electronic properties of the pyrrolidine ring. The Boc group allows for late-stage N-diversification after the C3 coupling step, maximizing library diversity from a single building block. The consistent purity specification across suppliers ensures reproducibility across library synthesis batches [5].

Quote Request

Request a Quote for tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.